molecular formula C19H19NO2 B12879801 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one CAS No. 112175-82-3

2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one

Cat. No.: B12879801
CAS No.: 112175-82-3
M. Wt: 293.4 g/mol
InChI Key: ZPLPXDIYINYNJN-UHFFFAOYSA-N
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Description

2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tert-butyl and diphenyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with benzaldehyde derivatives in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The isoxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is unique due to the combination of the tert-butyl group, diphenyl groups, and the isoxazole ring. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is a member of the isoxazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The structure of this compound features a tert-butyl group and two phenyl rings attached to an isoxazole core. The synthesis typically involves the condensation of appropriate phenyl and isoxazole precursors under acidic or basic conditions.

Synthesis Overview

StepReactantsConditionsProduct
1Tert-butyl acetoacetate + phenylhydrazineAcidic mediumIsoxazole precursor
2Isoxazole precursor + phenyl groupsHeat/solventThis compound

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release.
  • Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by affecting cell cycle progression and promoting oxidative stress.
  • Neuroprotective Activity : Its effects on acetylcholinesterase inhibition suggest potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Anti-inflammatory Activity : In a study evaluating the compound's anti-inflammatory effects, it was found to reduce interleukin-1β (IL-1β) release in human macrophages significantly. The inhibition rate reached approximately 30% at a concentration of 10 µM .
  • Anticancer Activity : A recent investigation into its anticancer properties revealed that the compound inhibited cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 15 to 25 µM. Notably, it induced apoptosis via caspase activation pathways .
  • Neuroprotective Effects : Another study highlighted its potential as an acetylcholinesterase inhibitor, with an IC50 value indicating strong inhibitory activity (IC50 = 12 µM), suggesting therapeutic applications for Alzheimer's disease .

Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
Anti-inflammatoryHuman macrophages10IL-1β release inhibition
AnticancerMCF-720Induction of apoptosis
AnticancerHCT-11615Cell cycle arrest
NeuroprotectiveEnzymatic assay12Acetylcholinesterase inhibition

Properties

CAS No.

112175-82-3

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-tert-butyl-3,4-diphenyl-1,2-oxazol-5-one

InChI

InChI=1S/C19H19NO2/c1-19(2,3)20-17(15-12-8-5-9-13-15)16(18(21)22-20)14-10-6-4-7-11-14/h4-13H,1-3H3

InChI Key

ZPLPXDIYINYNJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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